molecular formula C17H16ClN5O2 B4732996 N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide

N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide

Cat. No.: B4732996
M. Wt: 357.8 g/mol
InChI Key: FGJAOQJXPIPRNP-UHFFFAOYSA-N
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Description

N-(4-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide is a synthetic organic compound characterized by a tetrazole core substituted with a 4-chlorophenyl group at the 1-position. The tetrazole ring is connected via a methoxy (–O–CH2–) bridge to a phenyl ring, which is further substituted with an N-methylacetamide group (–N(CH3)COCH3). The 4-chlorophenyl substituent enhances lipophilicity and may influence receptor-binding affinity, while the acetamide group contributes to hydrogen-bonding interactions, a critical feature in pharmacological activity .

Properties

IUPAC Name

N-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methoxy]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-12(24)22(2)14-7-9-16(10-8-14)25-11-17-19-20-21-23(17)15-5-3-13(18)4-6-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJAOQJXPIPRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The chlorophenyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the tetrazole derivative with a methoxyphenyl acetamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azide derivatives or other substituted products.

Scientific Research Applications

N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize carboxylates. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The chlorophenyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide are best contextualized by comparing it with analogous compounds. Below is a detailed analysis:

Structural Analogues with Tetrazole Moieties

  • Compound A : 2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
    • Key Differences :
  • The tetrazole is substituted with a 3-chloro-4-methylphenyl group (vs. 4-chlorophenyl in the target compound).
  • A sulfanyl (–S–) bridge replaces the methoxy (–O–CH2–) linker.
  • The acetamide group is attached to a 2-methoxyphenyl ring (vs. 4-substituted phenyl in the target compound).
    • Implications :
  • The sulfanyl group may enhance oxidative stability but reduce metabolic resistance compared to the methoxy bridge.
  • The 2-methoxy substitution on the phenyl ring could sterically hinder receptor binding, reducing potency relative to the para-substituted target compound.

Pyrazole-Based Analogues

  • Compound B: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Key Differences:
  • Replaces the tetrazole with a pyrazole ring (two adjacent nitrogen atoms).
  • Includes a cyano (–CN) group at the 3-position of the pyrazole.
  • Lacks the methoxy bridge; the acetamide is directly attached to the pyrazole.
    • Implications :
  • The absence of a bridging group may limit conformational flexibility, reducing bioavailability.

Triazole and Thiazole Derivatives

  • Compound C: N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Key Differences:
  • Features a thiazole ring fused with a pyrazole (vs. standalone tetrazole).
  • Incorporates a methyl-substituted pyrazole and a thiazole-amino linker. Implications:

Hydroxyacetamide Derivatives

Research Findings and Limitations

  • Pharmacological Data: Limited direct studies on the target compound are available in the provided evidence.
  • Synthetic Challenges : The methoxy-tetrazole-phenyl linkage in the target compound requires multi-step synthesis, as seen in analogous preparations .

Note: Further experimental data, such as IC50 values or crystallographic binding studies (e.g., using SHELX refinements ), are needed to validate hypotheses about potency and selectivity.

Biological Activity

N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide, with the CAS number 912904-19-9, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula for this compound is C17H16ClN5O2C_{17}H_{16}ClN_{5}O_{2}, with a molecular weight of 357.8 g/mol. The compound features a tetrazole ring which is known for its diverse biological activities.

Biological Activity Overview

Research has indicated that compounds containing tetrazole moieties often exhibit significant pharmacological properties. The specific biological activities of this compound include:

  • Inhibition of Lipoxygenases (LOXs) : Similar compounds have been reported to act as inhibitors of lipoxygenases, enzymes involved in the inflammatory process. Inhibiting these enzymes can potentially reduce inflammation and associated diseases .
  • Anticancer Properties : Preliminary studies suggest that derivatives of tetrazole compounds may exhibit anticancer effects, likely due to their ability to interfere with cell signaling pathways involved in tumor growth .

In Vitro Studies

A study focusing on the synthesis and evaluation of related tetrazole derivatives demonstrated potent inhibition of 15-lipoxygenase (15-LOX), an enzyme implicated in various inflammatory diseases. The IC50 values for some derivatives were reported as low as 17.43 μM, indicating strong inhibitory potential .

CompoundIC50 (μM)Cellular Viability (%)
7k17.4379.5
7o19.3580.0
7m23.5978.0
7b26.3582.0
7i27.5380.0

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that the positioning and nature of substituents on the phenyl ring significantly influence the biological activity of these compounds. This information is crucial for designing new derivatives with enhanced efficacy and reduced toxicity .

Toxicity Assessment

In vitro toxicity assessments using the MTT assay indicated that the synthesized compounds exhibited low cellular toxicity at concentrations corresponding to their IC50 values, suggesting a favorable therapeutic index for these tetrazole derivatives .

Q & A

Q. What are the standard synthetic routes for N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide?

The synthesis typically involves multi-step reactions starting with precursors like 4-chloroaniline derivatives. Key steps include:

  • Tetrazole ring formation : Cyclization of hydrazides with nitriles or carboxylic acids under dehydrating conditions (e.g., using POCl₃ or polyphosphoric acid) .
  • Coupling reactions : Amidation via coupling reagents like DCC/HOBt to attach acetamide groups .
  • Etherification : Introduction of the methoxy linker through nucleophilic substitution or Mitsunobu reactions .
    Example: A protocol from uses pyridine and Zeolite (Y-H) as catalysts for refluxing intermediates at 150°C, followed by recrystallization in ethanol for purification.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • ¹H/¹³C NMR : To confirm regiochemistry of the tetrazole ring and substituent positions (e.g., distinguishing between 1H- and 2H-tetrazole isomers) .
  • FT-IR : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, N-H stretches for tetrazole) .
  • LCMS/HRMS : Verification of molecular weight and fragmentation patterns .
  • XRD : For crystallographic refinement using software like SHELXL to resolve ambiguities in stereochemistry .

Q. What are the key structural features influencing its reactivity and bioactivity?

  • Tetrazole ring : Enhances metabolic stability and mimics carboxylic acid bioisosteres, influencing receptor binding .
  • 4-Chlorophenyl group : Contributes to lipophilicity, affecting membrane permeability and target engagement .
  • Methoxy linker : Modifies spatial orientation, impacting interactions with hydrophobic pockets in enzymes .

Advanced Research Questions

Q. How can regioselectivity challenges in tetrazole ring synthesis be addressed?

Regioselective formation of 1H-tetrazole (vs. 2H-isomer) is critical. Methodological strategies include:

  • Catalytic systems : Use of ZnBr₂ or NH₄Cl to favor 1-substitution .
  • Thermodynamic control : Prolonged heating under reflux to shift equilibrium toward the more stable 1H-tetrazole .
  • Protecting groups : Temporary protection of reactive sites (e.g., benzyl or tert-butyl groups) to direct cyclization .

Q. What strategies optimize reaction yields in multi-step syntheses of similar acetamide derivatives?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Catalyst screening : Zeolite (Y-H) enhances reaction rates in etherification steps by providing acidic sites .
  • Purification techniques : Gradient column chromatography or recrystallization in ethanol/water mixtures minimizes byproduct contamination .
    Example: In , fluorescence studies required pH 5 and 25°C for optimal stability, highlighting the need for precise condition control.

Q. How can contradictions in fluorescence data under varying experimental conditions be resolved?

Fluorescence intensity discrepancies (e.g., pH-dependent shifts) are addressed by:

  • Standardized protocols : Fixed λexem (e.g., 340/380 nm) and controlled temperature (25°C) .
  • Buffer selection : Phosphate buffers (pH 5–7) minimize quenching effects from ionic interactions .
  • Binding constant analysis : Use the Stern-Volmer equation to differentiate static vs. dynamic quenching mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.